molecular formula C14H20O10 B15124362 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose CAS No. 55221-54-0

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose

Cat. No.: B15124362
CAS No.: 55221-54-0
M. Wt: 348.30 g/mol
InChI Key: RNYYDTIQDTUDOI-UHFFFAOYSA-N
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Description

Contextualization of Acetylated Sugars in Synthetic Chemistry

The acetylation of sugar hydroxyl groups is a fundamental and widely employed strategy in carbohydrate chemistry. This process converts the polar hydroxyl groups into less polar acetate (B1210297) esters, a transformation that serves several crucial purposes. Primarily, acetylation acts as a protecting group strategy, masking the reactive hydroxyls to prevent them from participating in unintended side reactions during a multi-step synthesis. acs.org This allows chemists to direct reactions to other specific sites on the sugar molecule.

The synthesis of these acetylated sugars, often called sugar acetates, is typically achieved by reacting the carbohydrate with acetic anhydride (B1165640). researchgate.net This reaction can be facilitated by various catalysts, including bases like pyridine (B92270) or acids such as zinc chloride or perchloric acid. youtube.comsemanticscholar.org The choice of catalyst can influence the stereochemical outcome of the acetylation, particularly at the anomeric center. researchgate.net Once the desired transformations on other parts of the molecule are complete, the acetate groups can be readily removed through hydrolysis under basic conditions, restoring the original hydroxyl groups.

Fully acetylated (per-O-acetylated) sugars are frequently used as building blocks for the synthesis of more complex carbohydrates like oligosaccharides. acs.org Partially acetylated sugars, such as those with one or more free hydroxyl groups, are even more valuable as they allow for regioselective modifications. This selective protection is a cornerstone of complex carbohydrate synthesis, enabling the construction of intricate glycosidic linkages found in nature. The preparation of these partially protected intermediates can be challenging but is essential for creating advanced synthetic building blocks. taylorfrancis.com

Significance of L-Sorbopyranose as a Chiral Pool Precursor

The "chiral pool" is a collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex target molecules. wikipedia.org This approach is highly efficient as it leverages the pre-existing stereochemistry of the starting material, saving numerous synthetic steps that would otherwise be required to establish the correct chirality. wikipedia.org Carbohydrates, amino acids, and terpenes are prominent members of this pool.

L-Sorbose, a naturally occurring ketohexose, is a valuable member of the chiral pool. nih.govebi.ac.uk It is the L-stereoisomer of sorbose and is found in various plant and microbial sources. ebi.ac.ukebi.ac.uk Its availability in an enantiopure form makes it an attractive starting point for the synthesis of other chiral molecules. By utilizing L-Sorbose, chemists can incorporate its defined stereocenters into a final product, a strategy that is fundamental to the synthesis of many pharmaceuticals and biologically active compounds where specific stereoisomers are required for efficacy.

Overview of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose in Modern Carbohydrate Science

This compound is a specifically protected derivative of L-sorbopyranose where the hydroxyl groups at positions 1, 3, 4, and 5 are acetylated, leaving the hydroxyl at the C2 position free. This structural arrangement makes it a highly useful intermediate in modern carbohydrate science. The single free hydroxyl group serves as a handle for selective chemical transformations, allowing for the introduction of various functional groups or the formation of glycosidic bonds specifically at the C2 position.

The synthesis of this compound presents a challenge in regioselectivity due to the presence of multiple hydroxyl groups in the parent L-sorbose. evitachem.com Achieving the desired tetra-acetylated product requires carefully controlled reaction conditions. Synthetic strategies often involve the complete acetylation of all hydroxyl groups (per-acetylation) followed by a selective deprotection step to remove the acetate group at the C2 position. evitachem.com Alternatively, direct regioselective acetylation methods are explored to protect the C1, C3, C4, and C5 hydroxyls while leaving C2 untouched, capitalizing on the differential reactivity of the hydroxyl groups. evitachem.com

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 109525-53-3 chemicalbook.com
Molecular Formula C₁₄H₂₀O₁₀
Molecular Weight 348.3 g/mol
Appearance Pale Tan to Light Brown Solid chemicalbook.com
Melting Point 93 - 96°C chemicalbook.com
Solubility Slightly soluble in Chloroform and Methanol chemicalbook.com

The strategic synthesis of this compound is crucial for its application. The table below outlines comparative approaches for its preparation. evitachem.com

Synthetic StrategyDescriptionAdvantagesChallenges
Per-acetylation followed by Selective Deprotection All five hydroxyl groups of L-Sorbose are first acetylated. Subsequently, controlled hydrolysis is used to selectively remove the acetate group at the C2 position.Capitalizes on the higher reactivity and different stability of the C2-acetate, making the reaction pathway relatively straightforward.Requires careful control of deprotection conditions to avoid removing other acetate groups, potentially leading to mixtures of products.
Direct Regioselective Acetylation Acetylating agents and conditions are chosen to directly target the hydroxyls at C1, C3, C4, and C5, leveraging the unique steric and electronic environment of the C2 hydroxyl.Potentially more atom-economical and efficient by reducing the number of synthetic steps (protection/deprotection).Requires the development of highly specific catalyst and reagent systems to achieve the desired regioselectivity, which can be difficult.
Transient Protection A temporary protecting group is placed on the C2 hydroxyl, followed by acetylation of the remaining hydroxyls, and then removal of the transient group.Offers a high degree of control and can lead to high yields of the desired product.Increases the overall number of steps in the synthesis, which can lower the overall yield and increase costs.

Properties

IUPAC Name

(3,4,5-triacetyloxy-2-hydroxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYYDTIQDTUDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324550
Record name NSC407026
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55221-54-0
Record name NSC407026
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC407026
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3,4,5 Tetra O Acetyl L Sorbopyranose

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolkit for the preparation of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose. These methods often rely on the differential reactivity of the hydroxyl groups on the L-sorbopyranose scaffold and the use of protecting groups to achieve the desired substitution pattern.

Peracetylation of L-Sorbopyranose

Peracetylation, or the exhaustive acetylation of all hydroxyl groups, is a common starting point in the synthesis of selectively acetylated sugars. In the context of L-sorbopyranose, peracetylation yields a penta-O-acetyl derivative. While not the target molecule, this peracetylated compound is a key intermediate in some synthetic routes. The most efficient pathways to this compound often involve this initial peracetylation step, which is then followed by selective deprotection strategies.

The peracetylation of L-sorbose can be achieved using various acetylating agents under different conditions. A common method involves the use of acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or zinc chloride. A four-step synthesis from L-sorbose has been described for a cyclic peracetylated L-sorbose-derived nitrone, which highlights the feasibility of achieving peracetylation as part of a broader synthetic scheme. rsc.org

Stepwise Acetylation and Selective Functionalization

Stepwise acetylation offers a more direct but often more complex approach to this compound. This method involves the sequential protection of the hydroxyl groups, taking advantage of their subtle differences in reactivity. However, achieving high regioselectivity in the acetylation of L-sorbose is challenging due to the presence of multiple secondary hydroxyl groups with similar steric and electronic environments.

Strategies for regioselective acetylation often involve the use of specific reagents and conditions that favor the acetylation of certain hydroxyl groups over others. For instance, the use of bulky acetylating agents can lead to preferential reaction at the less sterically hindered hydroxyl groups. While specific protocols for the stepwise acetylation of L-sorbopyranose to the desired tetra-acetylated product are not abundantly detailed in the literature, the principles of regioselective acylation of other carbohydrates, such as the use of organotin reagents to activate specific hydroxyls, could theoretically be applied.

Multistep Synthetic Routes from L-Sorbose Precursors

The synthesis of this compound is often accomplished through multistep routes starting from the readily available L-sorbose. These routes typically involve a series of protection, activation, and deprotection steps to achieve the desired substitution pattern.

A general and effective strategy involves the initial peracetylation of L-sorbose to form the pentaacetate. This is followed by a regioselective deacetylation step to remove the acetyl group at the desired position, which in this case would be the C-2 hydroxyl, to yield this compound. The selective removal of a single acetyl group in the presence of others requires carefully controlled reaction conditions.

StepDescriptionReagents/Conditions
1PeracetylationAcetic anhydride, Pyridine or a Lewis acid catalyst
2Formation of Glycosyl Halide (optional)HBr in acetic acid
3Selective Deprotection/FunctionalizationControlled hydrolysis or enzymatic deacetylation
4Final Acetylation (if necessary)Acetic anhydride, Pyridine

Anomeric Control in Synthetic Pathways

Control of the anomeric center is a critical aspect of carbohydrate synthesis. In the context of this compound, the stereochemistry at the anomeric carbon (C-2) is a key determinant of the final product's identity and reactivity. The formation of either the α or β anomer can be influenced by the reaction conditions, the nature of the solvent, and the presence of participating groups at neighboring positions.

For example, the use of participating solvents or neighboring groups can favor the formation of a specific anomer through the formation of cyclic intermediates. Conversely, non-participating solvents and conditions that favor an SN2-type reaction at the anomeric center can lead to the formation of the opposite anomer. While specific studies on anomeric control in the synthesis of this compound are limited, the general principles of anomeric control established for other hexoses are applicable.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic methods offer a powerful alternative to chemical synthesis for the preparation of selectively modified carbohydrates. Enzymes can exhibit high levels of regioselectivity and stereoselectivity, often obviating the need for complex protection and deprotection steps.

Enantioselective and Regioselective Enzymatic Acetylation

The use of enzymes, particularly lipases, for the regioselective acylation of sugars has been an area of active research. These biocatalysts can selectively acylate specific hydroxyl groups in a polyhydroxylated molecule like L-sorbopyranose.

A study on the enzymatic acylation of various hexoses and pentoses demonstrated the regioselective acylation of the primary hydroxyl group of L-sorbopyranose. Using lipase (B570770) from Pseudomonas cepacia and oxime esters as acyl donors, the 1-O-acyl derivatives were selectively formed. This highlights the potential of enzymatic methods to achieve regioselective acetylation of L-sorbose at the primary C-1 hydroxyl group. While this produces a mono-acetylated product, further enzymatic or chemical steps could potentially lead to the desired 1,3,4,5-tetra-O-acetylated derivative. The selectivity of this enzymatic process is dependent on the structure of the starting material and the specific enzyme used.

EnzymeAcyl DonorSelectivity
Lipase from Pseudomonas cepaciaOxime estersPrimary hydroxyl group (C-1)

The development of enzymatic methods for the synthesis of this compound remains an area with potential for further exploration, offering a greener and potentially more efficient route to this valuable chemical compound.

Biocatalytic Routes to L-Sorbopyranose Derivatives

The industrial synthesis of L-sorbose, a critical precursor for various chemical products including ascorbic acid (Vitamin C), predominantly relies on biocatalytic methods. These routes are favored for their high regio- and stereoselectivity, operating under mild conditions and offering a more environmentally benign alternative to purely chemical syntheses. The primary biocatalytic pathway involves the microbial oxidation of D-sorbitol.

The most prominent and industrially significant method for L-sorbose production is the biotransformation of D-sorbitol, a readily available sugar alcohol. nih.gov This conversion is chiefly carried out by bacteria from the Gluconobacter and Acetobacter genera, with Gluconobacter oxydans being the most extensively used microorganism for this purpose. nih.govnih.gov These bacteria possess membrane-bound D-sorbitol dehydrogenases that facilitate the specific oxidation of D-sorbitol at the C-5 position to yield L-sorbose. nih.govnih.gov

The enzymatic reaction is highly efficient, often achieving near-stoichiometric conversion of D-sorbitol to L-sorbose. nih.gov Research has focused on optimizing fermentation conditions to maximize L-sorbose yield and productivity. Key parameters that are manipulated include inoculum build-up procedures, culture medium composition, and process parameters such as temperature and aeration. nih.gov For instance, a gradual improvement of these factors has led to processes with theoretically maximal L-sorbose productivity, reaching concentrations of 200 g/L of L-sorbose from 200 g/L of D-sorbitol within 28 hours of fermentation. nih.gov

Metabolic engineering strategies have also been employed to enhance the production of L-sorbose in Gluconobacter oxydans. Overexpression of the sldhAB gene, which encodes for sorbitol dehydrogenase (SLDH), has been shown to increase both the titer and productivity of L-sorbose. nih.gov Further improvements have been achieved by immobilizing the bacterial cells, which can enhance stability and allow for semi-continuous fed-batch fermentation, leading to a significant increase in L-sorbose titer over extended periods. nih.gov

While the biocatalytic production of L-sorbose is well-established, the direct enzymatic synthesis of its acetylated derivatives, such as this compound, is less documented. However, the field of biocatalysis offers potential routes for the acylation of sugars. Enzymes such as lipases and acyltransferases have been successfully used for the regioselective acylation of various pyranose and furanose derivatives. acs.orgacs.org Lipase-catalyzed selective acylation, for example, has been demonstrated for the primary hydroxyl groups of several furanosides. acs.org Similarly, engineered acyltransferases have been shown to efficiently acetylate sugars in aqueous environments. acs.org These enzymatic approaches could, in principle, be adapted for the acetylation of L-sorbopyranose, offering a chemoenzymatic pathway to this compound. This would involve the initial biocatalytic production of L-sorbose, followed by an enzymatic acetylation step.

Below is a data table summarizing the key findings in the biocatalytic production of L-sorbose.

Microorganism/EnzymeSubstrateProductKey Findings
Gluconobacter oxydansD-SorbitolL-SorboseDevelopment of a fast production process yielding stoichiometric amounts of L-sorbose from high concentrations of D-sorbitol. nih.gov
Gluconobacter oxydans WSH-003D-SorbitolL-SorboseOverexpression of the sldhAB gene enhanced L-sorbose titer and productivity. Immobilization of cells further improved the titer in semi-continuous fermentation. nih.gov
Gluconobacter oxydansD-SorbitolL-SorboseOptimization of fermentation parameters (D-sorbitol and yeast extract concentrations, inoculum/substrate ratio) to maximize L-sorbose concentration.
Engineered AcyltransferasesSugars (e.g., glucose, maltose)Acetylated SugarsAchieved selective 6-O-acetylation of sugars in an aqueous environment with high conversion rates in a short time frame. acs.org
Lipases (e.g., Porcine Pancreatic Lipase)Furanose and Pyranose derivativesSelectively Acylated/Deacylated DerivativesDemonstrated selective acylation and deacylation of various sugar derivatives on a preparative scale. acs.org

Derivatization Strategies and Novel Compound Synthesis Utilizing 1,3,4,5 Tetra O Acetyl L Sorbopyranose

Synthesis of Glycosides and Oligosaccharides

The synthesis of glycosides and oligosaccharides from 1,3,4,5-tetra-O-acetyl-L-sorbopyranose is a cornerstone of its application in carbohydrate chemistry. These reactions are fundamental to constructing the complex carbohydrate structures found in nature and to developing novel carbohydrate-based therapeutics.

Glycosylation reactions involving this compound typically require the activation of the anomeric center to form a reactive glycosyl donor. This donor can then react with a glycosyl acceptor, which is often an alcohol, to form a glycosidic bond. The acetyl groups at positions 1, 3, 4, and 5 influence the reactivity and stereochemical outcome of the glycosylation.

Research has demonstrated the utility of L-sorbose derivatives in the synthesis of oligosaccharides. For instance, levansucrase from Bacillus subtilis has been shown to catalyze the transfer of fructose (B13574) moieties from sucrose (B13894) to L-sorbose, resulting in the formation of novel oligosaccharides. nih.gov Specifically, the primary product of this enzymatic transfructosylation is β-D-fructofuranosyl-(2→5)-L-sorbopyranose. nih.gov This highlights the potential of enzymatic methods in regioselectively modifying acetylated L-sorbose derivatives to produce complex oligosaccharides.

Achieving stereochemical control during glycoside formation is a significant challenge in carbohydrate synthesis. The desired anomeric configuration (α or β) of the newly formed glycosidic linkage is crucial for the biological activity of the resulting molecule. Several factors influence the stereochemical outcome, including the nature of the protecting groups on the glycosyl donor, the solvent, and any additives used in the reaction. nih.govbu.edu.eg

In glycosylation reactions, the presence of a participating acyl protective group at the C-2 position of the glycosyl donor typically leads to the formation of 1,2-trans glycosides with high stereoselectivity. nih.govresearchgate.net However, when there is no participating group at C-2, as is the case with this compound (where C-2 is a ketone), controlling the stereochemistry becomes more complex. In such cases, the choice of solvent can play a pivotal role. For instance, solvents like diethyl ether may favor the formation of α-glycosides, while dichloromethane (B109758) can lead to a preference for β-isomers. nih.govresearchgate.net The conformational preferences of the glycosyl donor and any reactive intermediates also significantly impact the stereochemical outcome. nih.gov

Preparation of Iminosugars and Nitrogen-Containing Heterocycles.nih.govrsc.org

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often imparts potent inhibitory activity against glycosidases and glycosyltransferases, making them attractive targets for the development of therapeutics for a range of diseases, including diabetes, viral infections, and cancer. acs.org L-sorbose and its acetylated derivatives serve as versatile starting materials for the synthesis of various iminosugars and other nitrogen-containing heterocycles. rsc.orgtandfonline.com

A key strategy for synthesizing nitrogen-containing heterocycles from acetylated L-sorbose involves the use of nitrones. A peracetylated ketonitrone can be synthesized in a few steps from L-sorbose. rsc.org This cyclic nitrone is a stable, crystalline compound that can undergo regioselective cycloaddition reactions with alkynes. rsc.org This 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org

The reaction of the L-sorbose-derived nitrone with alkynes yields tetra-O-acetyl-isoxazolines with good yields and high stereoselectivity. rsc.org These isoxazolines can then be deacetylated to produce novel iminosugars containing an isoxazoline (B3343090) motif. rsc.org These compounds have been evaluated for their glycosidase inhibitory activity and have shown selective, albeit weak, affinity for certain enzymes. rsc.org

Beyond cycloaddition reactions, acetylated L-sorbose derivatives can be converted into a variety of other nitrogenous analogs. One common approach involves the reductive amination of a suitable L-sorbose-derived intermediate. This strategy has been successfully employed in the synthesis of 1-deoxynojirimycin (B1663644) (DNJ) derivatives from L-sorbose. tandfonline.com

The synthesis of iminosugar C-glycosides from L-sorbose has also been achieved through a stereocontrolled approach. acs.orgnih.govacs.org This involves the preparation of a key imine intermediate from a protected L-sorbofuranose derivative, followed by the addition of a carbon nucleophile and subsequent intramolecular reductive amination. acs.org These synthetic routes open up possibilities for creating a wide range of nitrogen-containing heterocyclic compounds with diverse biological activities. frontiersin.orgorganic-chemistry.orgnih.gov

Formation of Branched-Chain Sugars and C-Glycosides

Branched-chain sugars and C-glycosides represent another important class of carbohydrate derivatives that can be synthesized from this compound. Branched-chain sugars are characterized by the presence of a carbon substituent on the primary sugar chain, while C-glycosides have a carbon-carbon bond connecting the sugar moiety to an aglycone, in contrast to the more common O- or N-glycosidic linkages. nih.govresearchgate.net

The synthesis of branched-chain sugars can be achieved by reacting keto-sugar derivatives, which can be prepared from L-sorbose, with organometallic reagents such as lithium dianions of carboxylic acids. nih.gov This approach allows for the introduction of a variety of side chains onto the sugar backbone.

C-glycosides are of particular interest due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. nih.gov The synthesis of C-glycosides often involves the reaction of a glycosyl donor with a carbon nucleophile. While specific examples starting directly from this compound are not extensively detailed in the provided context, the general principles of C-glycosylation can be applied to appropriately functionalized L-sorbose derivatives.

Development of Novel Acetylated Sugar Scaffolds

The structure of this compound, with its strategically placed acetyl protecting groups, makes it a valuable intermediate for the synthesis of more complex and novel acetylated sugar scaffolds. The presence of a free hydroxyl group, typically at the C-2 position, serves as a key site for introducing new functionalities and building more elaborate molecular architectures.

Research in carbohydrate chemistry has demonstrated that partially acetylated sugars are crucial for synthesizing complex glycoconjugates and oligosaccharides. The differential reactivity of the hydroxyl groups in the parent L-sorbose molecule allows for regioselective protection strategies, leading to intermediates like this compound. evitachem.com This intermediate can then be used as a scaffold for further chemical modifications.

A significant derivatization strategy involves the functionalization at the C-5 position. For instance, L-sorbopyranose derivatives can undergo epimerization and subsequent functionalization to create novel thio-sugars. In one synthetic pathway, a derivative of L-sorbopyranoside is first tosylated at the C-5 position. This tosylated intermediate is then treated with potassium thioacetate (B1230152), which displaces the tosyl group and introduces a thioacetyl group at C-5, leading to the formation of a 5-thio-D-fructopyranose derivative. researchgate.net Subsequent acetylation of the remaining free hydroxyl groups yields a novel, fully acetylated thio-sugar scaffold, such as 1,2,3,4-tetra-O-acetyl-5-S-acetyl-5-thio-β-D-fructopyranose. researchgate.net This process not only demonstrates the development of a new scaffold but also results in an inversion of configuration at C-5, transforming the L-sorbose framework into a D-fructose one.

The table below summarizes an example of a synthetic transformation utilizing an L-sorbose derivative to generate a novel acetylated sugar scaffold.

Starting Material DerivativeReagentsKey TransformationResulting ScaffoldReference
Methyl 4-O-acetyl-1,3-O-benzylidene-5-O-tosyl-α-L-sorbopyranoside1. Potassium thioacetate (KSAc) in DMFNucleophilic substitution of the tosyl group at C-5 with thioacetate.Methyl 4-O-acetyl-5-S-acetyl-1,3-O-benzylidene-5-thio-β-D-fructopyranose researchgate.net
4-O-acetyl-5-O-tosyl-α-L-sorbopyranoside1. Acetic acid, Acetic anhydride (B1165640), H₂SO₄2. Potassium thioacetate (KSAc) in DMFPer-acetylation followed by nucleophilic substitution at C-5.1,2,3,4-tetra-O-acetyl-5-S-acetyl-5-thio-β-D-fructopyranose researchgate.net

These strategies highlight how this compound and related protected sorbose derivatives serve as foundational building blocks for creating diverse and functionally complex acetylated sugar scaffolds, which are essential for research in medicinal chemistry and glycobiology.

Strategies for Deacetylation and Further Functionalization

The acetyl groups in this compound serve as temporary protecting groups that can be selectively or completely removed to allow for further functionalization of the sugar molecule. The choice of deacetylation strategy depends on the desired outcome, whether it is the generation of a single free hydroxyl group for regioselective modification or the complete deprotection of the sugar.

Selective Deacetylation

The stability of acetate (B1210297) groups can vary depending on their position on the pyranose ring. Experimental evidence from related acetylated sugars indicates that the anomeric acetate (at C-1) often exhibits a higher rate of hydrolysis under controlled, mildly acidic conditions compared to the secondary acetates. evitachem.com This differential reactivity allows for its selective removal, unmasking the anomeric hydroxyl group for subsequent reactions such as glycosylation, where the sugar unit is linked to another molecule. While specific studies on this compound are limited, this principle of enhanced lability of the anomeric acetyl group is a general feature in carbohydrate chemistry.

Complete Deacetylation

For complete removal of all acetyl groups, several standard methods are employed. The most common is the Zemplén deacetylation, which involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol. This transesterification reaction is highly efficient and proceeds under mild, basic conditions, yielding the fully deprotected L-sorbopyranose and methyl acetate as a byproduct. Other methods include saponification with aqueous alkali hydroxides.

Further Functionalization

Once one or more hydroxyl groups are unmasked via deacetylation, the L-sorbopyranose scaffold is ready for further functionalization. This opens up a wide array of synthetic possibilities. Following the synthesis of novel scaffolds like 5-thio-D-fructopyranose derivatives, deacetylation is the final step to yield the target molecule. researchgate.net For example, the deacetylation of 1,2,3,4-tetra-O-acetyl-5-S-acetyl-5-thio-β-D-fructopyranose yields 5-thio-D-fructofuranose. researchgate.net

The deprotected hydroxyl groups can be targets for various chemical modifications, including:

Glycosylation: The anomeric hydroxyl group can be activated to form a glycosidic bond with an alcohol, phenol, or another sugar molecule, creating complex oligosaccharides or glycoconjugates.

Oxidation: Primary hydroxyl groups can be selectively oxidized to carboxylic acids, forming uronic acids which are important components of biopolymers.

Esterification and Etherification: Free hydroxyls can be converted to other esters or ethers to modify the solubility and biological activity of the molecule.

The table below outlines common deacetylation strategies and subsequent functionalization possibilities.

StrategyConditions/ReagentsOutcomePotential Further FunctionalizationReference
Selective Deacetylation Mildly acidic hydrolysisRemoval of the anomeric acetyl group.Glycosylation, Anomeric derivatization. evitachem.com
Complete Deacetylation Catalytic Sodium Methoxide in Methanol (Zemplén)Complete removal of all acetyl groups to yield L-sorbopyranose.Oxidation, Esterification, Etherification at various positions. researchgate.net
Functionalization followed by Deacetylation 1. Nucleophilic substitution (e.g., KSAc)2. Zemplén DeacetylationIntroduction of a new functional group (e.g., thioacetyl) followed by complete deprotection.Yields a functionalized sugar (e.g., 5-thio-D-fructofuranose). researchgate.net

These derivatization and deacetylation strategies underscore the versatility of this compound as a synthetic intermediate, enabling access to a wide range of modified sugars for various scientific applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,4,5 Tetra O Acetyl L Sorbopyranose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of an acetylated sugar is characterized by distinct regions. The protons on the pyranose ring typically appear in the range of 3.5-5.5 ppm, while the methyl protons of the four acetate (B1210297) groups would resonate as sharp singlets in the upfield region, usually between 1.9 and 2.2 ppm.

The assignment of the ring protons (H-1, H-3, H-4, H-5, and H-6) relies on their chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J-values), which provide information about the dihedral angles between adjacent protons. For a related compound, 1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranose (a C-4 epimer with benzoate (B1203000) esters instead of acetates), the ring protons were observed between 4.1 and 6.1 ppm. mdpi.com Based on general principles, the protons attached to carbons bearing the acetyl groups (H-1, H-3, H-4, H-5) are expected to be deshielded and appear at lower fields compared to their positions in the unacetylated L-sorbopyranose. The two protons at the C-6 position (H-6a and H-6b) would likely appear as distinct signals due to their diastereotopic nature, exhibiting both geminal and vicinal coupling.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
H-1a, H-1b ~3.5 - 4.5 Doublet / Doublet of Doublets (dd)
H-3 ~5.0 - 5.5 Doublet of Doublets (dd)
H-4 ~5.0 - 5.5 Triplet (t) or dd
H-5 ~4.0 - 4.5 Multiplet (m)
H-6a, H-6b ~3.5 - 4.2 Doublet of Doublets (dd)

Note: The exact chemical shifts and multiplicities depend on the specific conformation of the pyranose ring in the chosen solvent.

¹³C NMR Spectral Analysis and Carbon Assignment

In the ¹³C NMR spectrum, the carbons of the pyranose ring would typically resonate in the 60-100 ppm region. The anomeric carbon (C-2), being a ketal carbon, is expected to appear at the most downfield position within this range, often around 95-100 ppm. mdpi.com The carbons bearing the acetyl groups (C-1, C-3, C-4, C-5) and the C-6 carbon would fall within the 60-80 ppm range. The carbonyl carbons of the four acetate groups would be found significantly downfield, around 170 ppm, while the methyl carbons of the acetates would appear upfield, around 20-21 ppm. For comparison, in 1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranose, the ring carbons (C-1, C-3, C-4, C-5, C-6) resonate between 60 and 70 ppm, with the anomeric C-2 at 96.9 ppm. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C-1 ~60 - 70
C-2 (Anomeric) ~95 - 100
C-3 ~65 - 75
C-4 ~65 - 75
C-5 ~65 - 75
C-6 ~60 - 70
C=O (Acetyl) ~169 - 171

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign all signals and confirm the structure, a suite of 2D NMR experiments is indispensable. nih.govpreprints.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the pyranose ring protons, for example, by correlating H-3 with H-4, and H-4 with H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is crucial for assigning the carbon signals based on the already-determined proton assignments. For instance, once H-3 is identified, the HSQC spectrum will directly identify C-3. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is essential for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between protons on opposite sides of the pyranose ring (e.g., 1,3-diaxial protons) can confirm the chair conformation and the axial or equatorial orientation of the substituents. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₂₀O₁₀), the exact molecular weight is 348.1056 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion would likely be observed as an adduct with a cation, such as [M+Na]⁺ at m/z 371.1 or [M+H]⁺ at m/z 349.1. mdpi.com

Under tandem MS (MS/MS) conditions, the molecular ion would undergo fragmentation. The fragmentation of acetylated sugars is well-characterized and typically involves:

Sequential loss of acetyl groups: This can occur through the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da). libretexts.org

Glycosidic and cross-ring cleavages: The pyranose ring can break apart, leading to characteristic fragment ions. The Domon-Costello nomenclature is often used to describe these fragments. nih.gov Cleavage of the C-C bonds within the ring produces diagnostic ions that can help identify the sugar.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Predicted) Identity Fragmentation Pathway
349.1 [M+H]⁺ Protonated molecular ion
289.1 [M+H - CH₃COOH]⁺ Loss of one acetic acid molecule
247.1 [M+H - CH₃COOH - CH₂CO]⁺ Loss of acetic acid and ketene
229.1 [M+H - 2xCH₃COOH]⁺ Loss of two acetic acid molecules

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the signals from the four ester (acetate) groups.

Key expected absorption bands include:

C=O Stretching: A very strong and sharp absorption band around 1740-1750 cm⁻¹ is characteristic of the carbonyl group in the acetate esters. This is the most prominent peak in the spectrum of acetylated carbohydrates.

C-O Stretching: Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric C-O-C stretch) and 1000-1100 cm⁻¹ (symmetric C-O-C stretch) are expected, corresponding to the ester and pyranose ring ether linkages.

C-H Stretching and Bending: Absorptions around 2900-3000 cm⁻¹ corresponding to C-H stretching of the methyl and methine groups, and bands around 1370 cm⁻¹ for C-H bending of the methyl groups would be present.

Absence of O-H Band: A crucial feature would be the absence of a broad absorption band in the 3200-3600 cm⁻¹ region, confirming that all the hydroxyl groups of the parent L-sorbose have been successfully acetylated.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the ring system.

While the crystal structure of this compound itself has not been reported in the searched literature, analysis of closely related structures provides insight into the expected conformation. A study on a cyclic peracetylated L-sorbose-derived nitrone revealed that the six-membered ring adopted a half-chair (⁴H₃) conformation where the acetate groups were oriented in pseudo-axial positions. rsc.org For other pyranose sugars, the stable conformation is typically a chair form (e.g., ¹C₄ or ⁴C₁) that minimizes steric interactions by placing bulky substituent groups in equatorial positions. For this compound, a single-crystal X-ray diffraction experiment would definitively establish:

The pyranose ring conformation (e.g., ¹C₄, ⁴C₁, skew, or boat).

The precise orientation (axial or equatorial) of the four acetyl groups and the hydroxymethyl group at C-5.

Intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing.

Such a study would provide the ultimate confirmation of the molecule's constitution and stereochemistry in the solid phase.

Stereochemical and Conformational Analysis of 1,3,4,5 Tetra O Acetyl L Sorbopyranose

Pyranose Ring Conformations (e.g., Chair, Boat, Skew-boat)

The six-membered pyranose ring is not planar; instead, it adopts several non-planar conformations to minimize torsional and angular strain. wikipedia.orguomustansiriyah.edu.iq The most stable and predominant conformations are the chair forms, which are virtually free of torsional strain. uni-kiel.de Other higher-energy conformations include the boat and skew-boat (or twist-boat) forms. uni-kiel.de For most pyranoses, the energy barrier between conformations is high enough that the molecule exists primarily in a single, most stable chair conformation. wikipedia.orguni-kiel.de

Pyranose rings can exist in two primary chair conformations, designated as ¹C₄ and ⁴C₁ for L-sugars. In these notations, 'C' signifies a chair, and the superscript and subscript numbers denote the ring atoms (C1-C5 and the ring oxygen) that are located above or below the plane defined by the other four atoms. uni-kiel.de The relative stability of these two chair forms is determined by the steric interactions of the ring substituents. The conformation that places the maximum number of bulky groups in the more spacious equatorial positions, minimizing unfavorable 1,3-diaxial interactions, is energetically favored. uomustansiriyah.edu.iqlibretexts.org For L-sorbopyranose derivatives, studies have indicated that the pyranose ring preferentially adopts a stable ¹C₄ chair conformation. bohrium.comnih.gov

Table 1: Hierarchy of Pyranose Ring Conformation Stability

Conformation Relative Energy Key Feature
Chair Lowest Staggered arrangement, minimal torsional and steric strain. uomustansiriyah.edu.iquni-kiel.de
Skew-boat Intermediate Higher energy than the chair but is a local energy minimum. uni-kiel.de

| Boat | Highest | Eclipsed bonds and a "flagpole" steric interaction, making it unstable. uomustansiriyah.edu.iq |

Influence of Acetyl Groups on Conformational Preferences

The presence of four bulky acetyl groups on the L-sorbopyranose ring significantly influences its conformational preferences. These substituents amplify the energetic penalty associated with axial positions due to increased van der Waals repulsion. uni-kiel.de Consequently, the pyranose ring is strongly locked into the chair conformation that maximizes the number of equatorial acetyl groups. For most fully acetylated pyranoses, the fundamental chair conformation of the parent sugar is retained. nih.gov

The acetyl groups themselves have conformational preferences. They are generally planar and adopt an (S)-cis conformation. nih.gov To minimize steric clash with the pyranose ring, these planar groups orient themselves in specific arrangements relative to the C-H bonds of the ring carbons to which they are attached. nih.gov This steric demand reinforces the stability of the chair conformation, as alternative forms like the boat or skew-boat would lead to even more severe crowding between the numerous acetyl substituents. The primary role of the acetyl groups is therefore to "lock" the pyranose ring into its most stable chair form, thereby reducing its conformational flexibility.

Anomeric Effects and Stereoisomerism

Stereoisomerism in pyranoses arises from the presence of multiple chiral centers. wikipedia.org The cyclization of the linear form of L-sorbose to form the pyranose ring creates a new stereocenter at the anomeric carbon (C-2 for a ketose). masterorganicchemistry.com This gives rise to two distinct diastereomers known as anomers, designated alpha (α) and beta (β). libretexts.orgmasterorganicchemistry.com These anomers differ only in the configuration at the C-2 position. wikipedia.org

The relative stability of the α and β anomers is not governed by steric effects alone. The anomeric effect is a crucial stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, even if this is sterically less favorable. wikipedia.orgscripps.edu This effect originates from a stabilizing interaction between a lone pair of electrons on the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C-anomeric substituent bond. researchgate.net For pyranose rings, this stabilization of the axial conformer can be significant, often estimated at 4-8 kJ/mol. wikipedia.org In the case of L-sorbopyranose, the anomeric effect would favor the α-anomer, where the substituent at C-2 is in the axial orientation in the stable ¹C₄ chair conformation.

Table 2: Comparison of α and β Anomers of L-Sorbopyranose (¹C₄ Conformation)

Anomer C-2 Substituent Orientation Influence of Anomeric Effect Steric Consideration
α-L-Sorbopyranose Axial Stabilized Sterically less favored

| β-L-Sorbopyranose | Equatorial | Not stabilized | Sterically more favored |

Stereoselective Transformations and their Mechanistic Implications

The well-defined and conformationally rigid structure of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose has significant implications for its chemical reactivity, particularly in stereoselective transformations. A stereoselective reaction is one that preferentially results in the formation of one stereoisomer over others. masterorganicchemistry.com The locked ¹C₄ chair conformation of the tetra-acetylated sorbopyranose derivative presents two distinct faces to approaching reagents: a more sterically hindered face and a less hindered one.

The mechanistic basis for stereoselectivity in reactions involving this molecule lies in steric hindrance. The bulky acetyl groups, held in fixed equatorial and axial positions, effectively block or shield certain trajectories of reagent attack. For example, any reaction at the free hydroxyl group on the anomeric C-2 carbon would be subject to this steric control. A reagent will preferentially approach from the less hindered face of the pyranose ring, leading to the selective formation of one diastereomer. masterorganicchemistry.com The predictable three-dimensional arrangement of the substituents allows for rational planning of syntheses where controlling the stereochemical outcome at a specific center is required. This principle is fundamental in carbohydrate chemistry for the synthesis of complex oligosaccharides and other glycosylated molecules, where precise control of stereochemistry is paramount.

Computational Chemistry Investigations of 1,3,4,5 Tetra O Acetyl L Sorbopyranose

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

There is a lack of specific Density Functional Theory (DFT) studies applied to 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose in available research. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. This information is crucial for understanding the chemical behavior of the compound, including its susceptibility to nucleophilic or electrophilic attack. For related acetylated sugars, DFT has been used to analyze their stability and reactivity, but direct data for the L-sorbopyranose derivative is not present in the surveyed literature.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

There is no specific mention in the literature of Quantitative Structure-Property Relationship (QSPR) models being developed for derivatives of this compound. QSPR modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. Developing a QSPR model for derivatives of this compound would require a dataset of structurally similar molecules with experimentally determined properties. These models could then be used to predict the properties of new, unsynthesized derivatives, aiding in the design of molecules with specific characteristics.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data for various acetylated sugars are available, specific computational predictions of spectroscopic parameters for this compound are not found in the reviewed literature. Computational methods, often in conjunction with DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds. For instance, the structures of newly synthesized benzoylated d-tagatose (B3328093) derivatives were confirmed by comparing experimental 1H and 13C NMR data with expected values. mdpi.com

Applications in Advanced Organic Synthesis

As Chiral Building Blocks for Complex Molecule Synthesis

Carbohydrates are frequently employed as chiral pool starting materials for the synthesis of complex molecules due to their inherent stereochemistry. L-sorbose derivatives, in a broader sense, have been utilized in the synthesis of chiral ligands for asymmetric catalysis. These ligands can be instrumental in the enantioselective addition of reagents to aldehydes. While this points to the potential of the L-sorbopyranose backbone as a chiral scaffold, specific examples employing the 1,3,4,5-tetra-O-acetyl derivative in the total synthesis of complex chiral targets are not readily found in published research. A review of L-sorbose chemistry indicates that mild acetylation can yield derivatives where the anomeric hydroxyl group remains free, suggesting its availability for further synthetic transformations.

Role in Natural Product Synthesis

The synthesis of natural products often relies on the use of chiral precursors derived from sugars. While L-sugars are less common in nature than their D-counterparts, they are crucial components of some natural products. The utility of L-sorbose derivatives has been demonstrated in the synthesis of modified carbohydrates, such as aminosugars, through the opening of epoxide intermediates. However, a direct lineage from 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose to the total synthesis of a specific natural product is not clearly detailed in the available literature.

Intermediates in the Preparation of Specialty Chemicals

The primary industrial use of L-sorbose is as an intermediate in the Reichstein process for Vitamin C synthesis. Acetylated sugar derivatives often serve as protected intermediates in multi-step synthetic sequences to yield specialty chemicals. The acetyl groups in this compound can act as protecting groups, allowing for selective modification at other positions of the sugar ring. Following desired transformations, these acetyl groups can be removed under standard conditions. Despite this general principle, specific examples of this compound being used to produce a particular specialty chemical are not prominent in the literature.

Precursors for Advanced Materials Development

Sugar-based polymers and materials are a growing area of research due to their biocompatibility and biodegradability. Polyesters and other polymers have been synthesized from sorbitol, a reduction product of sorbose, for applications such as surfactants. While this highlights the potential for carbohydrate-based materials, there is no specific information available from the conducted research on the use of this compound as a monomer or precursor for the development of advanced materials.

Role in Fundamental Carbohydrate Chemistry Research

Studies on Glycosidic Bond Formation and Cleavage

The unique structure of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose makes it a key substrate for studying the formation and cleavage of glycosidic bonds, particularly those involving ketoses. As a glycosyl acceptor, the free hydroxyl group at the C-2 position is available for reaction with a glycosyl donor to form a new glycosidic linkage. This is crucial for the synthesis of oligosaccharides containing L-sorbose, allowing researchers to explore the stereochemical outcomes and efficiencies of glycosylation reactions at the anomeric center of a ketohexose.

Conversely, the molecule provides insights into the cleavage of glycosidic bonds. Research indicates that the stability of acetate (B1210297) groups on a sugar ring varies depending on their position. evitachem.com Experimental evidence from related compounds shows that anomeric acetates exhibit higher rates of hydrolysis under controlled, mildly acidic conditions compared to secondary acetates. evitachem.com This differential lability is a key principle in carbohydrate chemistry, enabling selective deprotection at the anomeric position, which is a critical step for preparing glycosyl donors or for further functionalization. The study of such selective cleavage in L-sorbopyranose derivatives contributes to a more refined understanding of reaction mechanisms essential for the synthesis of complex carbohydrates.

Investigation of Carbohydrate Reactivity and Selectivity

This compound is a direct product of studies into the reactivity and selectivity of hydroxyl groups in L-sorbose. The synthesis of this compound highlights the challenges and opportunities presented by the five distinct hydroxyl groups in the parent sugar. evitachem.com The C-2 hydroxyl group exhibits unique reactivity compared to the others, a factor that is exploited in regioselective protection strategies. evitachem.com

The preparation of this compound typically involves the complete acetylation of L-sorbose followed by a selective deprotection step, or a carefully controlled regioselective acetylation. evitachem.com These synthetic approaches are fundamental research exercises in their own right, providing valuable data on the relative reactivity of each hydroxyl group. Factors such as steric hindrance and electronic effects cause different hydroxyl groups to react at different rates with acetylating agents. By studying these reactions, chemists can develop more efficient and predictable synthetic routes for a wide range of carbohydrate derivatives. The successful synthesis of this tetra-acetylated compound is a testament to the ability to control reactions at specific positions on the sugar scaffold.

FeatureDescriptionResearch Implication
Differential Reactivity The C-2 hydroxyl group of L-sorbose shows different reactivity compared to the hydroxyls at C-1, C-3, C-4, and C-5. evitachem.comEnables chemoselective protection strategies for targeted synthesis. evitachem.com
Regioselective Synthesis Efficient synthesis often involves per-acetylation followed by selective deprotection under controlled hydrolysis conditions. evitachem.comDemonstrates the ability to manipulate protecting groups based on their positional stability. evitachem.com
Anomeric Acetate Lability The acetate group at the anomeric position (C-1 in the precursor) shows higher rates of hydrolysis. evitachem.comAllows for selective removal to prepare intermediates for further functionalization. evitachem.com

Contribution to the Understanding of Acetylated Sugar Chemistry

The study of this compound and its synthesis contributes significantly to the broader field of acetylated sugar chemistry. Acetyl groups are one of the most common protecting groups in carbohydrate synthesis, and understanding their behavior is crucial for the successful construction of complex glycans and glycoconjugates. nih.gov

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches to Synthesis

The traditional synthesis of acetylated sugars often involves stoichiometric reagents, harsh conditions, and organic solvents. Emerging research is focused on developing environmentally benign alternatives that improve efficiency and reduce waste.

One promising area is the use of biocatalysis. Enzymes such as lipases and esterases are being explored for their ability to perform regioselective acetylation and deacetylation under mild, aqueous conditions. nih.govresearchgate.net For example, immobilized lipases from Candida rugosa and Pseudomonas fluorescens have demonstrated the ability to selectively hydrolyze acetyl groups at specific positions on pyranose rings. nih.govresearchgate.net This enzymatic approach avoids the need for complex protecting group strategies common in chemical synthesis. nih.gov The development of multi-enzyme, one-pot systems further enhances the efficiency of these biotransformations. nih.gov

Solvent-free synthesis is another key green chemistry strategy. mdpi.com Reactions conducted without a solvent or under mechanochemical conditions (ball milling) can reduce waste and simplify product isolation. researchgate.net Molecular iodine has been shown to be an effective catalyst for the solvent-free acetylation of sugars using stoichiometric amounts of enol acetates, which minimizes byproducts. acs.orgresearchgate.net Additionally, energy-efficient methods like microwave-assisted synthesis are being adopted to accelerate acetylation reactions, significantly reducing reaction times from hours to seconds and often leading to cleaner reactions with higher yields. The use of ionic liquids as recyclable solvents for acetylation is also being investigated to improve the dissolution of insoluble polysaccharides and facilitate more efficient derivatization. nih.gov

Table 1: Green Chemistry Approaches to Acetylated Sugar Synthesis

ApproachKey FeaturesExamples/CatalystsAdvantages
BiocatalysisUse of enzymes for selective transformations.Lipases, Esterases (e.g., from Candida rugosa). nih.govresearchgate.netHigh regioselectivity, mild reaction conditions, reduced need for protecting groups. nih.gov
Solvent-Free SynthesisReactions conducted without a solvent medium.Molecular iodine, mechanochemical ball milling. researchgate.netacs.orgReduced waste, simplified purification, improved atom economy. mdpi.comacs.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Acetic anhydride (B1165640) with catalysts like ZnCl₂ or iodine. Drastically reduced reaction times, high yields, cleaner reactions.
Ionic LiquidsUse of non-volatile, recyclable salts as solvents.1,3-dialkylimidazolium acetate-based ionic liquids. nih.govEnhanced solubility of polysaccharides, potential for solvent recycling. nih.gov

Advanced Materials Science Applications

Partially and fully acetylated monosaccharides like 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose are valuable chiral building blocks for the synthesis of novel materials. Research in this area focuses on leveraging the unique structural features of carbohydrates to create functional polymers and liquid crystals.

Derivatives of acetylated sugars are being used to synthesize biodegradable polymers. nih.gov For example, acetylated glucose has been converted into monomers like 2,3,4,6-tetra-O-acetyl-1-methacryloyl-glucopyranose, which can be polymerized to create materials with properties similar to polymethyl methacrylate (B99206) (PMMA) but with the added advantage of biodegradability. nih.gov The synthesis of both homopolymers and multi-armed glycopolymers from acetylated monosaccharides has been demonstrated, with the resulting materials showing potential for applications requiring biocompatibility. researchgate.net

Another significant area of research is the development of carbohydrate-based liquid crystals. researchgate.net The amphiphilic nature of sugar derivatives, which combine a hydrophilic sugar headgroup with hydrophobic alkyl or acyl chains, allows them to self-assemble into ordered mesophases. researchgate.nettandfonline.com These molecules can form various liquid crystal structures, including smectic and hexagonal phases, which are of interest for applications in displays, sensors, and as templates for nanomaterials. tandfonline.comtandfonline.com The specific structure of the sugar, including the stereochemistry and the placement of acetyl groups, can influence the properties of the resulting liquid crystalline phases. tandfonline.com

Table 2: Potential Applications in Advanced Materials Science

Application AreaDescriptionKey Structural FeatureExample Precursors
Biodegradable PolymersUse as monomers for creating environmentally friendly plastics and materials.Chiral carbohydrate backbone.Acryloyl and methacryloyl derivatives of acetylated glucose. nih.gov
Liquid CrystalsSelf-assembly into ordered mesophases for optical and sensing applications.Amphiphilicity (hydrophilic sugar head, hydrophobic tails).Alkyl and acyl chain-substituted carbohydrates. tandfonline.comtandfonline.com
GlycopolymersSynthesis of complex, multi-armed polymer architectures for biomedical applications.Acetylated monosaccharide pendant groups.Acetylated glucose and maltose-based polymers. researchgate.net

Development of New Catalytic Systems for Transformations

The selective modification of the hydroxyl groups in carbohydrates is a significant synthetic challenge. Future research is heavily invested in creating new catalytic systems that offer greater control over reactivity and selectivity for transforming compounds like this compound.

Catalysis plays a crucial role in solvent-free synthetic methods, where the catalyst often dictates the selectivity of the process. mdpi.comresearchgate.net For instance, Lewis acids like In(OTf)₃ are being used for mechanochemical detritylation, and silica (B1680970) sulfuric acid has been used for microwave-assisted acetylation and subsequent elimination reactions. mdpi.com The development of solid acid catalysts, such as those based on metal oxides or sulfonated carbons, provides robust and recyclable options for carbohydrate dehydration and modification. mdpi.com

A key area of development is the site-selective functionalization of hydroxyl groups. Researchers have developed Rh(II)-catalyzed methods for the site-selective alkylation of carbohydrate hydroxyl groups via the insertion of metal carbenoid intermediates. morressier.com This technique allows for the predictable differentiation of trans-1,2-diols in pyranoses. morressier.com Furthermore, chiral amine-thiourea catalysts derived from sugars are being used as organocatalysts in asymmetric reactions like Michael additions, demonstrating the potential for the carbohydrate moiety itself to direct stereochemical outcomes. nih.gov For glycosylation reactions, which are critical for building complex oligosaccharides, novel catalyst systems involving organoboron compounds and various metal triflates are being developed to achieve high stereoselectivity. nih.govfrontiersin.org

Table 3: New Catalytic Systems for Carbohydrate Transformations

Catalyst TypeTransformationKey AdvantageExample
Solid AcidsAcetylation, Dehydration, Modification.Reusability, stability, suitable for solvent-free conditions. mdpi.comSilica sulfuric acid, zeolites, metal oxides. mdpi.commdpi.com
Metal CarbenesSite-selective alkylation of hydroxyl groups.High site-selectivity for specific diol arrangements. morressier.comRh(II)-based catalysts. morressier.com
OrganocatalystsAsymmetric synthesis (e.g., Michael addition).Metal-free, stereochemical control. nih.govSugar-derived amine-thiourea catalysts. nih.gov
Lewis Acids / Metal TriflatesGlycosylation, Deacetylation.Activation of glycosyl donors, stereocontrol. nih.govmdpi.comIn(OTf)₃, AlCl₃, TMSOTf, Cu(OTf)₂. mdpi.comnih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of carbohydrate derivatives, researchers are increasingly integrating flow chemistry and automated platforms into their workflows. nih.gov These technologies offer significant advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and greater potential for scalability and automation. nih.govmit.edu

Automated Glycan Assembly (AGA) is a prime example of how automation can revolutionize carbohydrate synthesis. nih.gov While primarily developed for oligosaccharides, the principles of AGA—using a solid-phase support and a synthesizer to perform sequential reaction steps like glycosylation, capping, and deprotection—can be adapted for the synthesis of complex monosaccharide derivatives. nih.goveurocarb2023.com This technology simplifies and accelerates what is typically a complex and labor-intensive process. nih.gov

Flow chemistry, often utilizing microreactors, enables precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmdpi.com This level of control is particularly beneficial for sensitive or highly exothermic reactions common in carbohydrate chemistry. mdpi.com The high surface-to-volume ratio in microreactors enhances mixing and heat transfer, often leading to higher yields and shorter reaction times. fao.orgresearchgate.net Flow systems have been successfully applied to various aspects of glycochemistry, including glycosylation reactions and protecting group manipulations. nih.govacs.org The combination of flow chemistry with data science and machine learning is paving the way toward a "self-driving lab" for glycan synthesis, where algorithms can optimize reaction conditions in real-time. nih.govbohrium.com

Table 4: Advantages of Flow Chemistry and Automated Synthesis

TechnologyKey BenefitsApplicable Reactions
Automated Glycan Assembly (AGA)Accelerated synthesis, reduced manual labor, access to complex structures. nih.govacs.orgSequential glycosylations, protecting group manipulations. nih.gov
Flow Chemistry / MicroreactorsEnhanced safety, superior heat/mass transfer, precise parameter control, easy scalability. nih.govAcetylation, deprotection, glycosylation, tandem reactions. fao.orgacs.org
Integration with Data ScienceReal-time optimization, prediction of reaction outcomes, accelerated discovery. nih.govbohrium.comOptimization of glycosylation conditions and complex reaction sequences. eurocarb2023.com

Expanding the Scope of Derivatization Reactions

This compound serves as a versatile intermediate for the synthesis of a wide array of other sugar derivatives. A major focus of ongoing research is to expand the toolbox of chemical and enzymatic reactions to modify such acetylated scaffolds with high precision and efficiency.

A critical transformation is the regioselective deacetylation of the peracetylated sugar to unmask a single hydroxyl group for further functionalization. nih.gov The anomeric (C-2 in L-sorbopyranose) hydroxyl is a common target. Various methods have been developed for selective anomeric deacetylation using reagents like ammonium (B1175870) acetate (B1210297), triisopropyltin ethoxide, or enzymes, providing a crucial intermediate for glycosylation reactions. researchgate.netccsenet.orgresearchgate.netccsenet.org Beyond the anomeric position, chemoenzymatic strategies have been developed to achieve selective hydrolysis at other positions, such as the primary C-6 hydroxyl, followed by controlled acyl migration to expose secondary hydroxyls. nih.govresearchgate.net

Once a specific hydroxyl group is free, a multitude of derivatization reactions can be performed. This includes glycosylation to form disaccharides and oligosaccharides, where the acetylated monosaccharide acts as a glycosyl acceptor. nih.gov Other transformations include oxidation to form uronic acids, reduction of the pyranose ring, or the introduction of functional groups like azides, halogens, or thiols, which can then be used in click chemistry or for conjugation to other molecules. The development of new protecting groups and activation strategies continues to broaden the range of accessible derivatives. nih.gov

Table 5: Key Derivatization Strategies for Acetylated Sugars

Reaction TypeDescriptionReagents/MethodsPurpose
Regioselective DeacetylationRemoval of a single acetyl group to expose a reactive hydroxyl group.Enzymes (Lipases), (i-Pr)₃Sn(OEt), Ammonium Acetate. nih.govresearchgate.netresearchgate.netCreates a site for glycosylation or other functionalization. researchgate.net
GlycosylationFormation of a glycosidic bond with an alcohol (glycosyl acceptor).Lewis acid catalysts (TMSOTf, BF₃·Et₂O). nih.govfrontiersin.orgSynthesis of disaccharides, oligosaccharides, and glycoconjugates.
Functional Group InterconversionConversion of hydroxyl groups to other functionalities.Standard organic synthesis methods for oxidation, halogenation, azidation.Introduces handles for bioconjugation, click chemistry, or further modification.
Protecting Group ExchangeReplacing acetyl groups with other protecting groups (e.g., silyl (B83357) ethers).TMS-based reagents. nih.govAllows for orthogonal deprotection strategies in multi-step synthesis. nih.gov

Q & A

Q. How can conflicting data on acetyl migration during derivatization be resolved?

  • Methodological Answer : Discrepancies in acetylation sites (e.g., C2 vs. C6) are addressed via isotopic labeling (¹³C-acetyl groups) and tandem MS/MS fragmentation. Computational modeling (DFT) predicts migration barriers, while controlled hydrolysis experiments validate kinetic vs. thermodynamic product distributions .

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